

Protocol for Assessing Furosemide-Induced Ototoxicity in Animal Models

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Furosemide, a potent loop diuretic, is known to induce ototoxicity, particularly at high doses or when co-administered with other ototoxic agents. Its primary mechanism of action in the inner ear involves the inhibition of the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis, leading to a reduction of the endocochlear potential (EP), which is crucial for normal hearing function.[1][2] This can result in temporary or permanent hearing loss. Animal models are indispensable for studying the mechanisms of **furosemide** ototoxicity and for screening potential otoprotective compounds. This document provides a detailed protocol for assessing **furosemide**-induced ototoxicity in various animal models, focusing on functional and histological endpoints.

Data Presentation: Quantitative Effects of Furosemide

The following tables summarize quantitative data from studies on **furosemide**-induced ototoxicity in different animal models.

Table 1: Effects of **Furosemide** on Auditory Brainstem Response (ABR)



Animal Model	Furosemide Dose	Route of Administrat ion	ABR Threshold Shift (dB)	Time Course of Effect	Reference(s
Gerbil	50-75 mg/kg	Not Specified	30-50 dB increase	Peak at 10- 20 min, recovery by 60-90 min	[3]
Rat (F344)	53.3 +/- 8.2 mg/kg	Intravenous (IV)	Disappearanc e of ABR peaks	Not Specified	
Rat (Wistar)	70.0 +/- 8.9 mg/kg	Intravenous (IV)	Disappearanc e of ABR peaks	Not Specified	
Rat (Normal Albumin)	>40 mg/kg	Intravenous (IV)	Significant threshold elevation	Dose- dependent	[4]
Rat (Albumin- Deficient)	~20 mg/kg	Intravenous (IV)	Significant threshold elevation	Higher sensitivity than normal rats	[4]
Mouse (with Cisplatin)	Not Specified	Not Specified	40-50 dB (permanent)	Not Applicable	[3]

Table 2: Effects of Furosemide on Distortion Product Otoacoustic Emissions (DPOAEs)



Animal Model	Furosemide Dose	Route of Administrat ion	DPOAE Amplitude Reduction (dB)	Time Course of Effect	Reference(s
Gerbil	50-75 mg/kg	Not Specified	Up to 40 dB at low stimulus levels	Recovery by 60-90 min	[3]
Guinea Pig	30 mg/kg	Intravenous (IV)	Decrease to minimum at 5-10 min	Recovery within 60 min	
Guinea Pig	50 mg/kg	Intravenous (IV)	Complete disappearanc e at 5-10 min	Slower recovery than 30 mg/kg dose	
Rat (with Amikacin)	0.1 mg/g	Intraperitonea I (IP)	Significant decrease at 2-8 kHz	Measured at 72 hours	[5]

Table 3: Histopathological Findings in Furosemide-Induced Ototoxicity



Animal Model	Furosemide Dose	Route of Administrat ion	Key Histopathol ogical Findings	Time Point of Analysis	Reference(s
Mouse (with Kanamycin)	0.08-0.40 mg/g	Intraperitonea I (IP)	Dose- dependent loss of OHCs, IHCs, and supporting cells; Atrophy of stria vascularis	10 days	[6]
Guinea Pig	Not Specified	Intraperitonea I (IP)	Edema of the stria vascularis, enlargement of extracellular spaces	Not Specified	[7]
Human	Not Specified	Not Specified	Marked dilatation of intercellular fluid spaces in the stria vascularis	Post-mortem	[8][9]

Experimental Protocols Animal Model and Furosemide Administration

- 1.1. Animal Models: Commonly used animal models include mice (C57BL/6), rats (Sprague-Dawley, Wistar), gerbils, and guinea pigs. The choice of animal will depend on the specific research question.
- 1.2. **Furosemide** Preparation and Administration:



- Furosemide solution is typically prepared in a vehicle such as saline.
- Administration can be via intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. IV administration generally produces a more rapid and potent effect.
- Dosages vary widely depending on the animal species and the desired severity of ototoxicity.
 For standalone furosemide-induced ototoxicity, higher doses are often required. When used in combination with aminoglycosides (e.g., kanamycin), a lower dose of furosemide is sufficient to potentiate the ototoxic effects.[7]

Auditory Function Assessment

2.1. Auditory Brainstem Response (ABR)

ABR is an electrophysiological measure of the auditory pathway's response to sound, providing an objective assessment of hearing thresholds.

- Anesthesia: Anesthetize the animal with a suitable agent (e.g., ketamine/xylazine cocktail).
- Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the test ear on the mastoid (reference), and on the back or contralateral mastoid (ground).
- Acoustic Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 4, 8, 16, 32 kHz) through a calibrated sound delivery system.
- Recording: Record the evoked potentials. The ABR waveform consists of a series of peaks
 (I-V) representing synchronous neural activity at different points along the auditory pathway.
- Threshold Determination: Determine the hearing threshold for each stimulus, defined as the lowest intensity at which a discernible ABR waveform is present.
- Procedure: Measure ABR thresholds at baseline (before **furosemide** administration) and at various time points after administration (e.g., 15 min, 30 min, 1 hr, 24 hrs, and weekly for chronic studies) to assess the onset, severity, and recovery of hearing loss.
- 2.2. Distortion Product Otoacoustic Emissions (DPOAEs)



DPOAEs are sounds generated by the outer hair cells (OHCs) of the cochlea in response to two simultaneous pure tones, providing a non-invasive assessment of OHC function.

- Anesthesia: Anesthetize the animal as for ABR.
- Probe Placement: Place a probe containing a microphone and two speakers into the external ear canal.
- Stimuli: Present two primary tones (f1 and f2, with f2/f1 ratio typically ~1.22) at specific intensity levels (e.g., L1 = 65 dB SPL, L2 = 55 dB SPL).
- Recording: The microphone records the DPOAE, which occurs at the 2f1-f2 frequency.
- DP-gram: Measure DPOAE amplitudes across a range of f2 frequencies (e.g., 4-32 kHz).
- Procedure: Record DPOAEs at baseline and at multiple time points post-furosemide administration to evaluate OHC function. A significant reduction in DPOAE amplitude indicates OHC damage or dysfunction.

Histological Assessment of the Cochlea

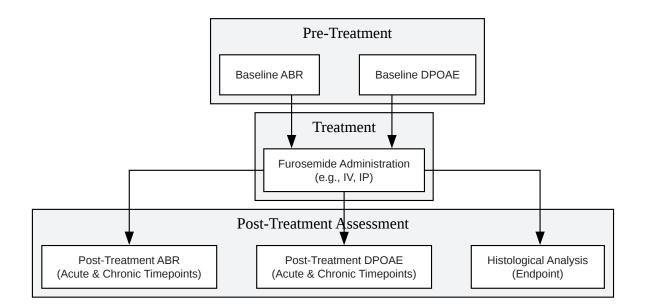
Histological analysis is performed at the end of the study to correlate functional deficits with structural damage in the cochlea.

- Tissue Collection: At the designated endpoint, euthanize the animal and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Cochlear Dissection: Dissect the temporal bones and post-fix the cochleae.
- Decalcification: Decalcify the cochleae using a solution like EDTA.
- Processing and Sectioning: Dehydrate the tissue, embed in paraffin or resin, and section the cochleae.
- Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize the general morphology of the organ of Corti, stria vascularis, and spiral ganglion neurons.



- Immunohistochemistry: Use specific antibodies to label hair cells (e.g., Myosin VIIa), spiral ganglion neurons (e.g., Tuj1), and to investigate markers of apoptosis (e.g., cleaved caspase-3) or other cellular processes.
- Quantification: Count the number of surviving inner and outer hair cells at different locations along the cochlear spiral to create a cochleogram. Assess the morphology of the stria vascularis for signs of edema or atrophy.

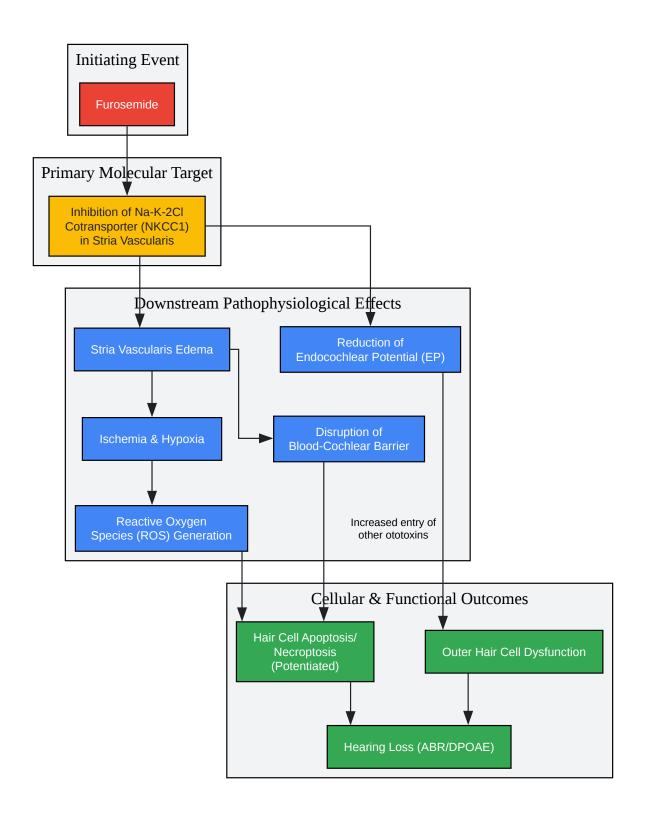
Mandatory Visualizations



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Caption: Experimental workflow for assessing furosemide-induced ototoxicity.





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Caption: Signaling pathway of furosemide-induced ototoxicity.



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